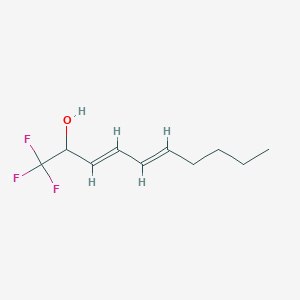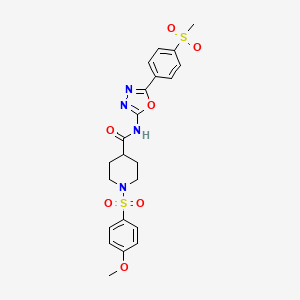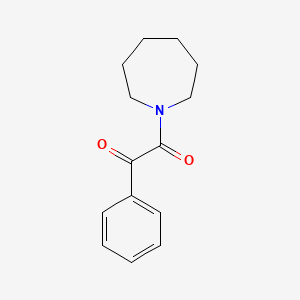![molecular formula C14H13NO6S2 B14130871 2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene CAS No. 89303-22-0](/img/structure/B14130871.png)
2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene is an organic compound that belongs to the class of aromatic sulfonyl compounds. This compound is characterized by the presence of both benzenesulfonyl and methanesulfonyl groups attached to a benzene ring, along with a nitro group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzenesulfonyl chloride with a suitable methylating agent, followed by nitration to introduce the nitro group. The reaction conditions often include the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and nitration processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of strong acids and reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of sulfonyl compounds.
Methanesulfonyl chloride: Used in similar sulfonation reactions.
Nitrobenzene: A simpler nitroaromatic compound used in various chemical reactions.
Uniqueness
2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene is unique due to the presence of both benzenesulfonyl and methanesulfonyl groups, which provide distinct reactivity and interaction profiles. This combination of functional groups allows for versatile applications in synthetic chemistry and research.
Propriétés
Numéro CAS |
89303-22-0 |
|---|---|
Formule moléculaire |
C14H13NO6S2 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-(benzenesulfonylmethyl)-4-methylsulfonyl-1-nitrobenzene |
InChI |
InChI=1S/C14H13NO6S2/c1-22(18,19)13-7-8-14(15(16)17)11(9-13)10-23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clé InChI |
PTAIMDDNSBLPIY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)


![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)







![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B14130863.png)
![(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B14130873.png)

